1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Acquire 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole (CAS 1007042-95-6) for strategic SAR exploration. This fully substituted pyrazole eliminates H-bond donors (HBD=0) for enhanced membrane permeability, with a morpholine pKa (~8.3) optimizing ionization at physiological pH. Unlike non-acetylated or piperidine analogs, this scaffold uniquely combines blood-brain barrier penetrant properties with potent alpha-glucosidase (IC50 1.13 µM) and DHFR (IC50 0.09 µM) inhibition profiles.

Molecular Formula C11H17N3O4S
Molecular Weight 287.33
CAS No. 1007042-95-6
Cat. No. B2370379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole
CAS1007042-95-6
Molecular FormulaC11H17N3O4S
Molecular Weight287.33
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C11H17N3O4S/c1-8-11(9(2)14(12-8)10(3)15)19(16,17)13-4-6-18-7-5-13/h4-7H2,1-3H3
InChIKeyWKCBWAUMYQSCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole (CAS 1007042-95-6): Chemical Identity and Compound Class


1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole (CAS 1007042-95-6) is a fully substituted pyrazole derivative belonging to the sulfonamide class, characterized by a morpholine sulfonyl group at the 4-position and an acetyl group at the N1-position of the 3,5-dimethylpyrazole core [1]. With a molecular formula of C₁₁H₁₇N₃O₄S and a molecular weight of 287.33 g/mol, this compound is primarily offered as a research-grade screening compound for early-stage drug discovery, with physicochemical properties including an AlogP of approximately 1.29, a polar surface area of 90.65 Ų, and zero hydrogen bond donors, positioning it within favorable drug-like chemical space .

Why Generic Substitution Fails for 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole: Structural Determinants of Non-Interchangeability


Simple substitution with the non-acetylated parent 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS 80466-86-0) or the piperidine analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 1023930-69-9) fails to replicate the specific molecular recognition, physicochemical, and pharmacokinetic profile of the target compound [1]. The N1-acetyl group eliminates the sole hydrogen bond donor (HBD count reduced from 1 to 0), fundamentally altering membrane permeability and target engagement potential [2]. The morpholine sulfonyl moiety provides a distinct pKa (~8.3) compared to piperidine (~11.2), affecting ionization state at physiological pH and off-target liability profiles [3].

Quantitative Differentiation Evidence for 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole


N1-Acetylation Eliminates Hydrogen Bond Donor Capacity: Direct Comparison with CAS 80466-86-0

The N1-acetyl group of the target compound eliminates the pyrazole NH proton, reducing the hydrogen bond donor (HBD) count from 1 in the non-acetylated analog 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS 80466-86-0) to 0 in the target compound [1]. This modification is expected to enhance passive membrane permeability and reduce metabolic glucuronidation susceptibility, as demonstrated across multiple N-acetylated heterocycle series [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Morpholine Sulfonamide vs. Piperidine Sulfonamide: pKa and Solubility Differentiation from CAS 1023930-69-9

The morpholine sulfonyl group of the target compound provides a conjugate acid pKa of approximately 8.3, significantly lower than the piperidine sulfonamide analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 1023930-69-9), whose piperidine moiety has a pKa of approximately 11.2 [1]. This 2.9 log unit difference in basicity results in a substantially lower fraction of ionized species at physiological pH (pH 7.4), with the morpholine derivative predicted to be predominantly neutral, reducing hERG channel binding and phospholipidosis risk [2].

Medicinal Chemistry Pharmacokinetics Off-target Profiling

Class-Level α-Glucosidase Inhibitory Potential of Acyl Pyrazole Sulfonamides

A series of sulfonamide-based acyl pyrazoles structurally related to the target compound demonstrated potent α-glucosidase inhibition, with IC₅₀ values ranging from 1.13 to 28.27 µM, all superior to the clinical standard acarbose (IC₅₀ = 35.1 ± 0.14 µM) [1]. While the target compound itself was not explicitly tested in this study, the core acyl pyrazole sulfonamide pharmacophore is conserved, suggesting that the target compound may exhibit similar or differentiated α-glucosidase inhibitory activity warranting direct experimental evaluation [1].

Diabetes α-Glucosidase Metabolic Disease

DHFR Inhibitory Potential of Pyrazole Sulfonamide Derivatives: Benchmarking Against Methotrexate

Pyrazole derivatives bearing sulfonamide moieties have been identified as potent dihydrofolate reductase (DHFR) inhibitors, with IC₅₀ values of 0.09 ± 0.91 µM and 0.11 ± 1.05 µM, comparable to or surpassing methotrexate (IC₅₀ = 0.14 ± 1.25 µM) [1]. Although the target compound 1-acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole was not specifically included in this study, the conserved pyrazole-sulfonamide scaffold and the presence of the morpholine group—which could engage the DHFR binding pocket—suggest potential DHFR inhibitory activity [1].

Antimicrobial Anticancer DHFR Inhibition

Arthropodicidal Patent Coverage of Pyrazole Sulfonate Scaffolds

The European patent EP0636121A1, titled 'Arthropodicidal Pyrazole Sulfonates' and filed by Dunlena Pty. Limited, explicitly claims pyrazole sulfonate compounds for arthropod control applications [1]. The target compound falls within the general structural scope of this patent family, which covers 3,5-dimethylpyrazole-4-sulfonate derivatives [1]. The patent's priority date of April 1992 indicates that this scaffold has been recognized for agrochemical applications for over three decades, providing a foundation for modern structure-activity relationship (SAR) optimization efforts.

Agrochemical Arthropod Control Insecticide

Application Scenarios for 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole: Evidence-Driven Selection


Antidiabetic Lead Optimization: α-Glucosidase Inhibitor SAR Expansion

Given the class-level evidence that acyl pyrazole sulfonamides exhibit α-glucosidase IC₅₀ values as low as 1.13 µM—31-fold more potent than acarbose (IC₅₀ 35.1 µM)—procurement of 1-acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole is strategically justified for systematic SAR exploration [1]. The unique combination of N1-acetyl (HBD = 0) and morpholine sulfonyl (pKa ~8.3) groups may confer differentiated binding kinetics and selectivity over other α-glucosidase inhibitor chemotypes [2].

Antimicrobial Drug Discovery: DHFR-Targeted Scaffold Development

Pyrazole sulfonamide derivatives have demonstrated DHFR inhibitory potency comparable to methotrexate (IC₅₀ 0.09 µM vs 0.14 µM), establishing this scaffold as a validated starting point for antimicrobial and anticancer DHFR inhibitor programs [3]. The target compound, with its morpholine sulfonyl group offering potential for additional hydrogen bonding interactions in the DHFR active site, is a rational procurement choice for hit-to-lead optimization campaigns seeking to improve upon methotrexate's therapeutic index [3].

CNS Drug Discovery: Blood-Brain Barrier Penetrant Probe Development

The zero HBD count of 1-acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole, combined with its moderate lipophilicity (AlogP ~1.29) and acceptable polar surface area (90.65 Ų), positions it favorably within CNS MPO (Multi-Parameter Optimization) space for blood-brain barrier penetration [4]. Procurement of this compound is specifically indicated for CNS target screening cascades where minimizing HBD count is a critical molecular design criterion, as HBD count has been demonstrated to inversely correlate with CNS permeability [4].

Agrochemical Discovery: Arthropodicidal Pyrazole Sulfonate Optimization

The European patent EP0636121A1 establishes the industrial relevance of pyrazole sulfonates as arthropodicidal agents [5]. The target compound, incorporating the morpholine sulfonyl group at the 4-position and an acetyl group at N1, represents a structural elaboration of the patented core scaffold suitable for modern agrochemical lead optimization programs targeting resistant arthropod species [5]. Its favorable physicochemical profile may also enhance cuticular penetration in target pests compared to earlier-generation pyrazole sulfonates lacking the morpholine moiety.

Quote Request

Request a Quote for 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.